4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride is a chemical compound with the molecular formula C10H13F2NO2·HCl It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.
Cyclization to Form the Oxan Ring: The intermediate is then subjected to cyclization reactions to form the oxan ring structure.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride: This compound has a similar structure but with the difluoromethoxy group attached at a different position on the phenyl ring.
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(difluoromethoxy)phenyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-3-1-2-9(8-10)12(15)4-6-16-7-5-12;/h1-3,8,11H,4-7,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDPLGNCLVHFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.